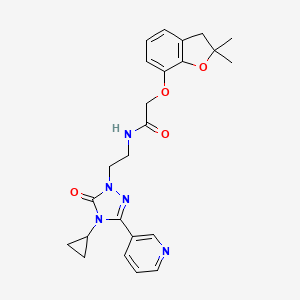

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

This compound is a 1,2,4-triazolone derivative featuring a cyclopropyl group at the 4-position of the triazolone ring, a pyridin-3-yl substituent at the 3-position, and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy acetamide side chain. Its molecular complexity arises from the fusion of heterocyclic and bicyclic ether motifs, which are often associated with enhanced metabolic stability and target binding affinity in medicinal chemistry . The 1,2,4-triazolone core is a pharmacophore common in kinase inhibitors and antimicrobial agents, while the dihydrobenzofuran moiety may contribute to improved solubility and pharmacokinetic properties compared to simpler aryl ethers .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-24(2)13-16-5-3-7-19(21(16)33-24)32-15-20(30)26-11-12-28-23(31)29(18-8-9-18)22(27-28)17-6-4-10-25-14-17/h3-7,10,14,18H,8-9,11-13,15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSXDKBEIWGLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C4=CN=CC=C4)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic molecule that combines several functional groups known for their biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular structure of the compound includes:

- A triazole ring , which is associated with various pharmacological activities.

- A cyclopropyl group , which may enhance binding affinities to biological targets.

- A pyridine moiety , contributing to its lipophilicity and potential interaction with receptors.

Molecular Formula : C24H26N6O3

Molecular Weight : 446.5 g/mol

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Compounds containing triazole rings have been reported to exhibit a wide range of pharmacological effects:

Antimicrobial Activity

Research indicates that triazole derivatives often display significant antimicrobial properties. For instance:

- Antibacterial : Several studies demonstrate that triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Triazole derivative A | Antibacterial | 0.125 - 8 |

| Triazole derivative B | Antifungal | 3.125 - 12 |

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar triazole-containing compounds have shown efficacy against various cancer cell lines:

- Studies have demonstrated that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound may exhibit:

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Antiviral : Activity against viral infections through interference with viral replication mechanisms.

The biological activity of N-(2-(4-cyclopropyl...) is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways relevant to disease processes.

- Biochemical Pathway Interference : The compound might disrupt critical biochemical pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of similar compounds:

- Study on Triazole Derivatives : A comprehensive review highlighted various triazole derivatives' antibacterial and antifungal activities, emphasizing the structure-activity relationship that enhances their effectiveness .

- Anticancer Activity Assessment : Research evaluating new benzimidazole and triazole-based compounds revealed significant cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

- Pharmacological Profile Summary : A detailed analysis of 1,2,4-triazoles indicated their potential as broad-spectrum agents against various pathogens and diseases due to their diverse modes of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with other 1,2,4-triazolone derivatives and acetamide-linked heterocycles. Below is a comparative analysis of its features against close analogues:

Research Findings and Data

Table 1: Comparative Bioactivity of Pyridinyl Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | 493.55 | ~3.5 | 2 |

| 2,4-Dichlorophenoxy analogue | 473.32 | ~4.2 | 2 |

| 1i (2-Cl-pyridin-3-yl) | 297.78 | ~2.8 | 1 |

Critical Analysis

The target compound’s dihydrobenzofuran-oxy acetamide moiety offers a balance between lipophilicity and solubility, addressing a key limitation of chlorinated analogues. However, the lack of reported bioactivity data for the target compound limits direct pharmacological comparisons. Structural studies using SHELX-based crystallography (as in ) could elucidate hydrogen-bonding patterns critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.